Cas no 1219805-29-4 (Ketoprofen-d)

Ketoprofen-d 化学的及び物理的性質
名前と識別子
-
- (±)-Ketoprofen-d4?(propionic-d4?acid)
- 2-(3-benzoylphenyl)-2,3,3,3-tetradeuteriopropanoic acid
- 2-(3-Benzoylphenyl)(2H4)propanoic acid
- Ketoprofen-d4
- Ketoprofen-d
- F91074
- HY-B0227S1
- 1219805-29-4
- CS-0226483
- AKOS025310090
- (+/-)-Ketoprofen-d4 (Propionic-d4 Acid)
- 2-(3-Benzoylphenyl)(~2~H_4_)propanoic acid
- (+/-)-Ketoprofen D4 (propionic D4 acid); 2-(3-Benzoylphenyl)-2,3,3,3-tetradeuterio-propanoic acid
- MS-23644
- (+/-)-Ketoprofen-d4
- DTXSID50678713
- 2-(3-benzoylphenyl)(?H?)propanoic acid
-
- インチ: InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/i1D3,11D
- InChIKey: DKYWVDODHFEZIM-RRRGEQHMSA-N
- ほほえんだ: CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 258.119401288g/mol
- どういたいしつりょう: 258.119401288g/mol
- 同位体原子数: 4
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
Ketoprofen-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | K200801-5mg |
(±)-Ketoprofen-d4 (Propionic-d4 Acid) |
1219805-29-4 | 5mg |
$ 483.00 | 2023-09-07 | ||
MedChemExpress | HY-B0227S1-1mg |
Ketoprofen-d |
1219805-29-4 | ≥98.0% | 1mg |
¥2000 | 2024-07-21 | |
A2B Chem LLC | AE63339-1mg |
(±)-Ketoprofen-d4 |
1219805-29-4 | 98% | 1mg |
$235.00 | 2024-04-20 | |
Key Organics Ltd | MS-23644-1mg |
Ketoprofen-d4 |
1219805-29-4 | >90% | 1mg |
£349.91 | 2025-02-09 | |
1PlusChem | 1P009Y4R-1mg |
(±)-Ketoprofen-d4 |
1219805-29-4 | 98% | 1mg |
$235.00 | 2025-02-25 | |
TRC | K200801-10mg |
(±)-Ketoprofen-d4 (Propionic-d4 Acid) |
1219805-29-4 | 10mg |
$ 798.00 | 2023-09-07 |
Ketoprofen-d 関連文献
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
Ketoprofen-dに関する追加情報
Research Brief on Ketoprofen-d (CAS: 1219805-29-4): Analytical and Pharmacological Insights
Ketoprofen-d, a deuterium-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen (CAS: 1219805-29-4), has emerged as a critical tool in pharmacokinetic and bioanalytical research. Recent studies highlight its utility as an internal standard in mass spectrometry-based assays, owing to its near-identical chemical properties to unlabeled ketoprofen while providing distinct mass spectral signatures. This isotopic labeling minimizes matrix effects and enhances quantification accuracy in complex biological matrices such as plasma, urine, and synovial fluid.
A 2023 Journal of Chromatography B study validated a novel UHPLC-MS/MS method using Ketoprofen-d for simultaneous quantification of NSAIDs in rheumatoid arthritis patients. The method achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL with <15% RSD, demonstrating superior performance over traditional non-isotopic internal standards. Researchers emphasized Ketoprofen-d's stability under long-term storage (-80°C for 6 months) and freeze-thaw cycles, making it ideal for longitudinal clinical studies.
Pharmacologically, deuterium substitution at the α-carbon (1219805-29-4) has shown intriguing metabolic effects. Drug Metabolism and Disposition (2024) reported a 2.3-fold increase in half-life (t½) compared to native ketoprofen in human liver microsomes, attributed to the kinetic isotope effect slowing CYP2C9-mediated oxidation. This property is being explored in deuterated drug development programs, though Ketoprofen-d itself remains primarily an analytical reagent due to regulatory constraints on deuterated therapeutics.
Emerging applications include its use in dermal absorption studies, where a 2024 European Journal of Pharmaceutical Sciences paper employed Ketoprofen-d in Franz cell experiments to differentiate topical versus systemic drug penetration. The study revealed stratum corneum retention patterns undetectable with conventional methods, showcasing the compound's value in transdermal drug delivery research.
Supply chain analyses indicate growing demand for GMP-grade Ketoprofen-d, particularly from CROs conducting FDA/EMA-compliant bioequivalence studies. Current synthesis protocols (e.g., Pd-catalyzed deuterium exchange on ketoprofen precursors) yield ≥98% isotopic purity, though cost remains a barrier for widespread adoption in resource-limited settings. Future research directions include exploring its potential as a tracer in PET imaging studies through further isotopic modifications.
1219805-29-4 (Ketoprofen-d) 関連製品
- 43153-07-7(2-(4-formylphenyl)propanoic acid)
- 22161-81-5(S-(+)-Ketoprofen)
- 159490-55-8(Ketoprofen-d)
- 22410-97-5(4-benzoyl-a-methyl-Benzeneacetic acid,)
- 22071-15-4(Ketoprofen)
- 56105-81-8((R)-(-)-Ketoprofen)
- 107257-20-5(rac-4’-Methyl Ketoprofen)
- 22161-86-0(ketoprofene)
- 2171793-99-8(4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol)
- 2172204-58-7(2,6-dimethyl-4-4-(1-methylcyclopropyl)phenylpiperidine)
